molecular formula C16H16F3NO2S B2538596 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-(trifluoromethyl)benzamide CAS No. 2097861-32-8

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-(trifluoromethyl)benzamide

Cat. No. B2538596
CAS RN: 2097861-32-8
M. Wt: 343.36
InChI Key: NFIVUUAGBPIXQJ-UHFFFAOYSA-N
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Description

The compound “N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-(trifluoromethyl)benzamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Thiophene derivatives can undergo a variety of reactions, including cyclization reactions .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs are of great interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic used in Europe, both contain a thiophene framework .

Anti-Inflammatory Applications

Compounds containing a thiophene nucleus have been found to exhibit anti-inflammatory properties . For instance, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .

Antimicrobial Applications

Thiophene derivatives also show antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs.

Anticancer Applications

Thiophene derivatives exhibit anticancer properties . This opens up possibilities for the development of new anticancer drugs.

Industrial Chemistry

In the field of industrial chemistry, thiophene derivatives are used as corrosion inhibitors . This makes them valuable in industries that work with metals and need to prevent corrosion.

Material Science

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the development of organic field-effect transistors (OFETs) . These are a type of transistor that utilizes an organic semiconductor in its channel.

Antihypertensive Applications

Thiophene derivatives have been found to exhibit antihypertensive properties . This makes them valuable in the development of drugs to treat high blood pressure.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the wide range of activities exhibited by thiophene derivatives, this compound could have potential uses in various fields such as medicinal chemistry, material science, and organic synthesis .

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2S/c1-15(22,8-11-5-6-23-9-11)10-20-14(21)12-3-2-4-13(7-12)16(17,18)19/h2-7,9,22H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIVUUAGBPIXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-(trifluoromethyl)benzamide

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